Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

CAS No.: 33232-87-0

Cat. No.: VC18519224

Molecular Formula: C9H12ClO3P

Molecular Weight: 234.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33232-87-0 |

|---|---|

| Molecular Formula | C9H12ClO3P |

| Molecular Weight | 234.61 g/mol |

| IUPAC Name | 1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene |

| Standard InChI | InChI=1S/C9H12ClO3P/c1-3-14(11,12-2)13-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 |

| Standard InChI Key | LTMFLDGAGUOMEM-UHFFFAOYSA-N |

| Canonical SMILES | CCP(=O)(OC)OC1=CC=C(C=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

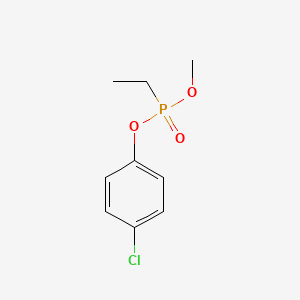

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester belongs to the phosphonate ester family, where the phosphorus atom is bonded to three oxygen atoms and one carbon group. The IUPAC name, 1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene, reflects its substitution pattern:

-

A p-chlorophenyl group (C₆H₄Cl) attached via an oxygen-phosphorus linkage.

-

Ethyl (C₂H₅) and methoxy (OCH₃) groups bonded to the phosphorus center .

The compound’s canonical SMILES (CCP(=O)(OC)OC1=CC=C(C=C1)Cl) and InChIKey (LTMFLDGAGUOMEM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClO₃P | |

| Molecular Weight | 234.61 g/mol | |

| CAS Registry Number | 33232-87-0 | |

| IUPAC Name | 1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene | |

| SMILES | CCP(=O)(OC)OC1=CC=C(C=C1)Cl |

Spectroscopic and Crystallographic Data

While experimental data on its NMR or XRD profiles are sparse in publicly available literature, analogous phosphonate esters exhibit characteristic ³¹P NMR chemical shifts between 20–30 ppm, indicative of the phosphoryl group’s electronic environment . Computational models predict a tetrahedral geometry around phosphorus, with bond angles approximating 109.5° .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification reactions between ethylphosphonic acid and p-chlorophenol derivatives. A patented method (US5420328A) details the use of alcohol-phosphonic acid coupling under catalytic conditions :

-

Reaction Scheme:

-

Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) are employed to accelerate the reaction .

-

Purification: Crude product is isolated via vacuum distillation or column chromatography, yielding >85% purity .

Table 2: Optimal Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Reaction Time | 4–6 hours | |

| Solvent | Dichloromethane or THF | |

| Yield | 78–92% |

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency. Key considerations include:

-

Feedstock Quality: High-purity p-chlorophenol and ethylphosphonic acid minimize side reactions.

-

Waste Management: Hydrochloric acid byproducts are neutralized using aqueous NaOH, adhering to environmental regulations.

Applications in Agrochemical and Pharmaceutical Industries

Pesticide Formulations

The compound’s lipophilic p-chlorophenyl group enhances membrane permeability, making it effective in:

-

Herbicides: Acts as a growth inhibitor by disrupting plant acetyl-CoA carboxylase.

-

Insecticides: Modulates insect neuronal sodium channels, though exact mechanisms remain under investigation.

Pharmaceutical Intermediates

Its phosphonate moiety is leveraged in prodrug designs, particularly for antiviral agents targeting viral polymerases. For example, derivatives have shown inhibitory activity against hepatitis C virus (HCV) NS5B polymerase in preclinical trials .

Environmental Behavior and Ecotoxicology

Persistence and Degradation

Phosphonic acid esters are resistant to hydrolysis under neutral pH, with half-lives exceeding 60 days in aquatic systems. Microbial degradation pathways involve cleavage of the P-O-C bond, yielding p-chlorophenol and ethyl methyl phosphonate.

Future Research Directions

-

Degradation Mechanisms: Advanced oxidation processes (AOPs) for efficient environmental remediation.

-

Structure-Activity Relationships: Optimizing the phosphonate scaffold for enhanced pesticidal selectivity.

-

Toxicokinetics: Long-term studies on chronic exposure effects in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume